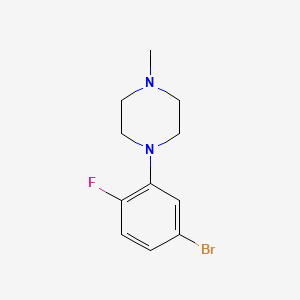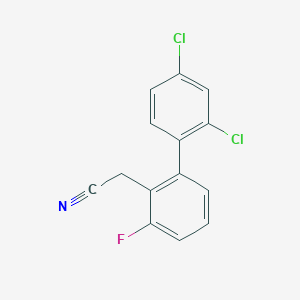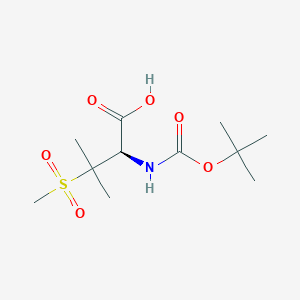
(R)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-(methylsulfonyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-3-(methylsulfonyl)-L-valine is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a methylsulfonyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-(methylsulfonyl)-L-valine typically involves the protection of the amino group of L-valine with a Boc group, followed by the introduction of the methylsulfonyl group. The process can be summarized as follows:
Protection of the Amino Group: L-valine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) to form Boc-L-valine.
Introduction of the Methylsulfonyl Group: Boc-L-valine is then treated with a methylsulfonylating agent, such as methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (TEA) to yield Boc-3-(methylsulfonyl)-L-valine.
Industrial Production Methods: Industrial production of Boc-3-(methylsulfonyl)-L-valine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions: Boc-3-(methylsulfonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Free amine (3-(methylsulfonyl)-L-valine).
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Boc-3-(methylsulfonyl)-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Boc-3-(methylsulfonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes. The Boc group provides protection during synthetic transformations, while the methylsulfonyl group can participate in various chemical reactions, enabling the compound to modify biological molecules or inhibit enzyme activity.
相似化合物的比较
Boc-L-valine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
3-(methylsulfonyl)-L-valine: Lacks the Boc protection, making it more susceptible to reactions involving the amino group.
Boc-3-(methylsulfonyl)-L-phenylalanine: Contains a phenyl group instead of the valine side chain, offering different reactivity and applications.
Uniqueness: Boc-3-(methylsulfonyl)-L-valine is unique due to the combination of the Boc-protected amino group and the reactive methylsulfonyl group, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
属性
分子式 |
C11H21NO6S |
|---|---|
分子量 |
295.35 g/mol |
IUPAC 名称 |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)18-9(15)12-7(8(13)14)11(4,5)19(6,16)17/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
InChI 键 |
JTRDKNXNHKGMAP-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)S(=O)(=O)C |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


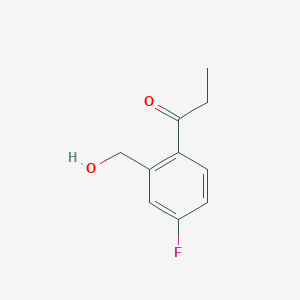
![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)
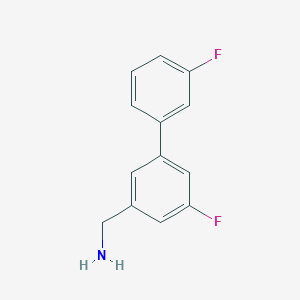

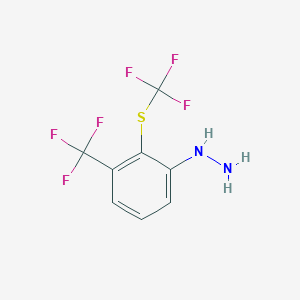


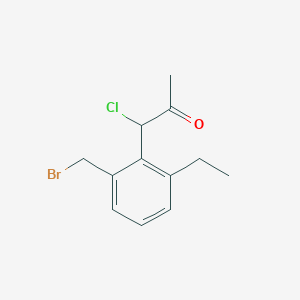
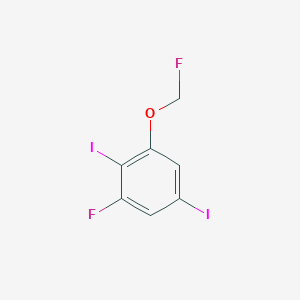
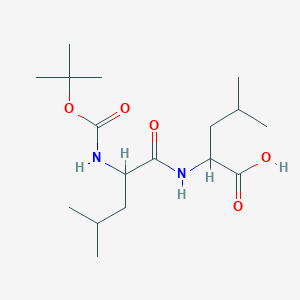

![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
